ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
Overview
Description
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized by the heterocyclization of various substrates . The reaction conditions often include the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The exact industrial methods can vary depending on the specific requirements and applications of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ETHYL 5-ACETYL-2-{[(2-ISOPROPYLPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-(((2-METHYLPHENOXY)ACETYL)AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE
Uniqueness
ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to its specific structural features, such as the presence of the cyclopentylamino group and the thienylacetyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-3-26-20(25)16-12(2)17(18(24)21-13-7-4-5-8-13)28-19(16)22-15(23)11-14-9-6-10-27-14/h6,9-10,13H,3-5,7-8,11H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPNQSWRHDQJSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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